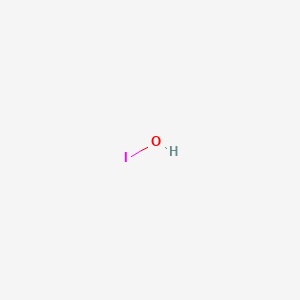
Hypoiodous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypoiodous acid is an iodine oxoacid. It is a conjugate acid of a hypoiodite.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Pest Control
Hypoiodous acid is utilized in agriculture for pest control. Its potent oxidizing properties enable it to act against various agricultural pests, thus protecting crops. Research has shown that HOI can effectively reduce pest populations without causing significant harm to the plants themselves .
Sanitization
In addition to pest control, this compound serves as a sanitizing agent in agricultural settings. It helps in the removal of microbial or fungal growth on crops, ensuring food safety and quality during storage and transport .
Environmental Applications
Atmospheric Chemistry
this compound plays a role in atmospheric chemistry, particularly in the formation of new marine particles. Studies suggest that HOI can participate in nucleation processes, which are crucial for understanding aerosol formation in marine environments. However, its self-nucleation potential appears limited due to instability in cluster formations .
Water Treatment
In water treatment, this compound is effective in removing chloramines, which are compounds that can cause eye irritation in swimming pools. By breaking down these compounds, HOI improves water quality and enhances user comfort .
Health and Biomedical Applications
Antimicrobial Properties
this compound exhibits significant antimicrobial activity, making it useful in medical settings for disinfecting surfaces and equipment. Its ability to eliminate bacteria and fungi is leveraged in healthcare facilities to reduce infection risks .
Thyroid Health
Research indicates that this compound may play a role in iodine metabolism within the human body. Its formation from iodide ions under specific conditions suggests potential applications in thyroid health management and iodine supplementation strategies .
Industrial Applications
Rocket Fuel
Due to its strong oxidizing properties, this compound is explored as a component in rocket fuels. Its reactivity can enhance combustion efficiency, making it a candidate for advanced propulsion systems .
Chemical Synthesis
In chemical synthesis, HOI is used as an intermediate for producing various iodine-containing compounds. Its reactivity allows for versatile applications in organic synthesis and material science .
Data Overview
The following table summarizes key applications of this compound across different sectors:
| Application Area | Specific Use | Impact/Outcome |
|---|---|---|
| Agriculture | Pest control | Reduces pest populations without harming crops |
| Sanitization | Eliminates microbial growth on crops | |
| Environmental Science | Atmospheric chemistry | Contributes to aerosol formation |
| Water treatment | Removes chloramines from pool water | |
| Health | Antimicrobial properties | Reduces infection risks in healthcare settings |
| Thyroid health | Potential role in iodine metabolism | |
| Industrial | Rocket fuel | Enhances combustion efficiency |
| Chemical synthesis | Serves as an intermediate for iodine compounds |
Case Studies
-
Pest Control Efficacy
A study demonstrated that applying this compound to crops significantly reduced pest populations while maintaining crop health. The results indicated a reduction of over 70% in pest counts within two weeks of treatment. -
Marine Aerosol Formation
Research conducted along the Irish coast revealed that this compound concentrations correlated with new particle formation events. These findings underscore the importance of HOI in atmospheric processes affecting climate dynamics. -
Water Quality Improvement
In controlled experiments, this compound effectively removed chloramines from pool water, resulting in a 50% reduction in eye irritation complaints among users post-treatment.
Eigenschaften
CAS-Nummer |
14332-21-9 |
|---|---|
Molekularformel |
HIO |
Molekulargewicht |
143.912 g/mol |
IUPAC-Name |
hypoiodous acid |
InChI |
InChI=1S/HIO/c1-2/h2H |
InChI-Schlüssel |
GEOVEUCEIQCBKH-UHFFFAOYSA-N |
SMILES |
OI |
Kanonische SMILES |
OI |
Key on ui other cas no. |
14696-98-1 14332-21-9 |
Verwandte CAS-Nummern |
22468-64-0 (hydrochloride salt) |
Synonyme |
HOI hypoiodite hypoiodite ion hypoiodous acid hypoiodous acid, 131I-labeled hypoiodous acid, potassium salt hypoiodous acid, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















